2-Bromo-1-fluoro-3-propoxybenzene
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Overview
Description
2-Bromo-1-fluoro-3-propoxybenzene is an organic compound with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, and propoxy groups. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-propoxybenzene typically involves the bromination and fluorination of a propoxybenzene precursor. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F₂) under controlled conditions.
Propoxylation: The propoxy group can be introduced via a nucleophilic substitution reaction using propyl alcohol (C₃H₇OH) and a suitable base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃)
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Major Products
Substitution: Various substituted benzene derivatives
Oxidation: Propoxybenzaldehyde, propoxybenzoic acid
Reduction: Propylbenzene derivatives
Scientific Research Applications
2-Bromo-1-fluoro-3-propoxybenzene is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can lead to the inhibition or activation of biochemical pathways, influencing various physiological processes. The propoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluorobenzene
- 1-Bromo-3-fluorobenzene
- 2-Bromo-3-fluorobenzene
Uniqueness
2-Bromo-1-fluoro-3-propoxybenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a propoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-fluoro-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-6-12-8-5-3-4-7(11)9(8)10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBQKRFHYQTAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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